6-Azido-d-lysine

描述

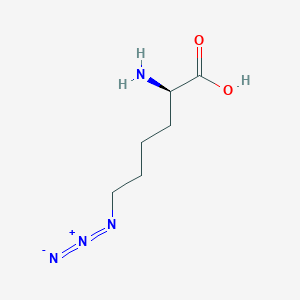

6-Azido-d-lysine: is a derivative of the amino acid lysine, where the amino group at the epsilon position is replaced by an azide group. This compound is particularly significant in the field of click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

准备方法

Synthetic Routes and Reaction Conditions: The protecting groups are then removed to yield 6-Azido-d-lysine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

化学反应分析

Click Chemistry Reactions

The azide group in 6-Azido-D-lysine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC):

Key findings:

-

CuAAC efficiency : Achieves >90% conjugation yield under optimized conditions (5 mM CuSO₄, 10 mM sodium ascorbate, 25°C, 1 h) .

-

SPAAC biocompatibility : Enables labeling in copper-sensitive systems (e.g., bacterial cells) with minimal cytotoxicity .

Bioconjugation Strategies

This compound serves as a handle for site-specific modifications:

Protein Functionalization

-

Incorporated into proteins via amber codon suppression, enabling azide-alkyne ligation for fluorescent tagging or PEGylation .

-

Case study: Conjugation with BCN-Cy5 dye achieved 85% labeling efficiency in E. coli membrane proteins .

Peptide Engineering

-

Used in solid-phase peptide synthesis (SPPS) to introduce azide "tags" for post-synthetic modifications. Example: Synthesis of nickelocenyl–amino acid conjugates via CuAAC .

Stability and Reactivity Data

Physicochemical Properties

| Parameter | Value |

|---|---|

| Solubility (H₂O) | 116.67 mg/mL (559.17 mM) |

| Storage Stability | −20°C, under nitrogen, protected from light |

| Optical Rotation (α) | −15 ± 2° (c = 1 in H₂O) |

Reaction Compatibility

-

Stable in pH 4–9; decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions .

-

Tolerates temperatures up to 37°C for ≤24 h in biological buffers .

Limitations and Optimization Strategies

-

Copper toxicity : CuAAC requires extensive dialysis for in vivo applications. Alternatives include SPAAC or tetrazine ligation .

-

Solubility challenges : Polar solvents (e.g., DMSO/H₂O mixtures) improve reactivity in hydrophobic systems .

This compound’s versatility in bioorthogonal chemistry positions it as a cornerstone in modern bioconjugation and therapeutic development. Recent advances in copper-free click systems and improved synthetic protocols (e.g., Ferrier rearrangements for azido-inositol derivatives ) further expand its utility.

科学研究应用

Chemistry and Synthesis

6-Azido-d-lysine is predominantly utilized in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction allows for the formation of stable triazole rings, making it a powerful tool for synthesizing complex molecular structures, including polymers and dendrimers .

Key Reactions

- CuAAC : Requires a copper catalyst and is widely used for creating covalent bonds between azides and alkynes.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : A copper-free alternative that is particularly useful for biological applications, avoiding potential toxicity associated with copper catalysts.

Biological Applications

In biological research, this compound serves as a versatile building block for:

- Site-Specific Labeling : Incorporation into proteins allows researchers to label and modify proteins at specific sites, facilitating studies on protein interactions and functions .

- Bioconjugation : It enables the attachment of various biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic tools .

- Peptide Synthesis : The azide functionality allows for further chemical modifications of peptides, expanding the toolbox for peptide research .

Medical Applications

This compound plays a critical role in developing antibody-drug conjugates (ADCs) . By allowing therapeutic agents to be attached to antibodies, it enhances targeted delivery systems in cancer treatment . Moreover, its use in drug development is pivotal for modifying drug candidates to improve their efficacy and selectivity.

Industrial Applications

The compound is employed in producing advanced materials and nanotechnology applications. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Protein Engineering

A study incorporated non-canonical amino acids (ncAAs) like this compound into antigen-binding fragments (Fab) using engineered E. coli. This approach demonstrated efficient uptake and production of ncAA-incorporated proteins under various fermentation conditions, showcasing its potential for scalable protein production .

Case Study 2: Drug Development

Research highlighted the use of this compound in developing novel therapeutic agents, particularly in cancer research. The compound's properties facilitate targeted delivery systems that enhance treatment efficacy while minimizing side effects .

作用机制

The primary mechanism by which 6-Azido-d-lysine exerts its effects is through the azide group, which participates in cycloaddition reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly specific and efficient . This mechanism is utilized in various applications, including bioconjugation and material science .

相似化合物的比较

6-Azido-l-lysine: The L-isomer of 6-Azido-d-lysine, used in similar applications but with different stereochemistry.

Azidoalanine: Another azido amino acid, used in click chemistry and protein modification.

Azidohomoalanine: Similar to azidoalanine but with an extended carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications .

属性

IUPAC Name |

(2R)-2-amino-6-azidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFMYRVHHNNBE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。